
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound that belongs to the class of N-silylamines These compounds are characterized by the presence of silicon and nitrogen atoms within their molecular structure
準備方法
The synthesis of N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with dibromoborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Reaction of Trimethylsilylamine with Dibromoborane: The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature to facilitate the formation of this compound.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and purity.
化学反応の分析
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of boron-containing oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction leads to the formation of reduced boron-containing products.
Substitution: The compound can undergo substitution reactions with various nucleophiles. For example, reaction with alkyl halides can result in the formation of alkyl-substituted derivatives.
Common reagents and conditions used in these reactions include solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of boron-containing polymers and materials. It is also employed in the preparation of boron-doped silicon materials for electronic applications.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells followed by neutron irradiation.
Medicine: Research is ongoing to explore the compound’s potential as a boron carrier in drug delivery systems. Its unique chemical properties make it a promising candidate for targeted drug delivery.
Industry: The compound is used in the production of high-performance ceramics and coatings. Its ability to form strong bonds with silicon and boron makes it suitable for applications in advanced materials.
作用機序
The mechanism of action of N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with molecular targets and pathways. The compound’s boron and silicon atoms play a crucial role in its reactivity and interactions. For example, in boron neutron capture therapy, the compound selectively accumulates in tumor cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, leading to the destruction of tumor cells.
類似化合物との比較
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
N,N’-Bis(trimethylsilyl)carbodiimide: This compound also contains silicon and nitrogen atoms and is used in similar applications, such as the synthesis of boron-containing materials.
N,N-Dimethyltrimethylsilylamine: This compound is another N-silylamine with applications in organic synthesis and catalysis.
N-(Trimethylsilyl)imidazole: This compound is used as a silylating agent in organic synthesis and has similar reactivity to this compound.
The uniqueness of this compound lies in its dibromoboranyl group, which imparts distinct chemical properties and reactivity compared to other N-silylamines.
特性
CAS番号 |
4267-39-4 |
|---|---|
分子式 |
C6H18BBr2NSi2 |
分子量 |
331.01 g/mol |
IUPAC名 |
[[dibromoboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18BBr2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |
InChIキー |
DZJHVQPDNPUKRJ-UHFFFAOYSA-N |
正規SMILES |
B(N([Si](C)(C)C)[Si](C)(C)C)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


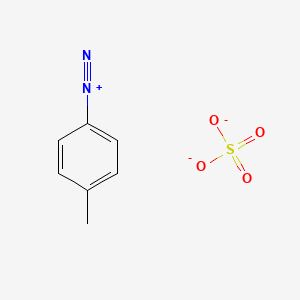
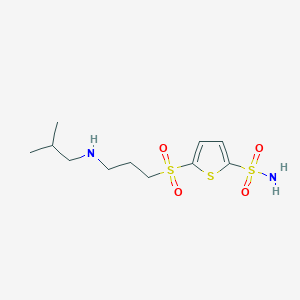
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
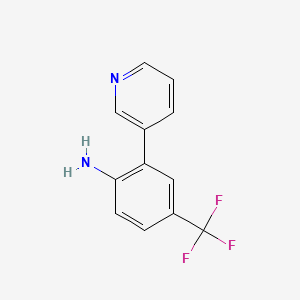
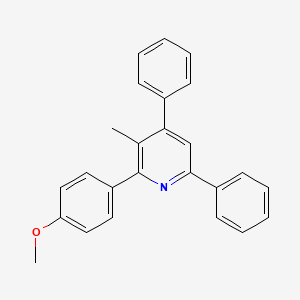

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)


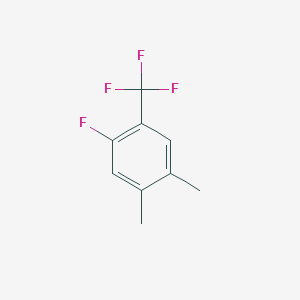
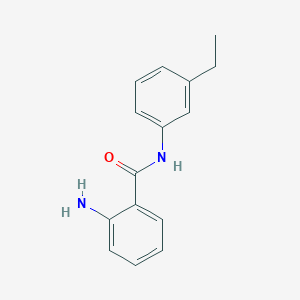
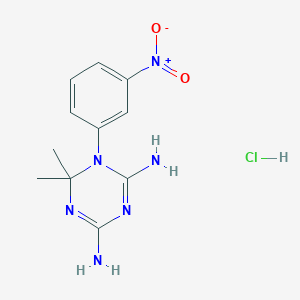
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)

